molecular formula C17H14N2O2 B11483935 2-(1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide

2-(1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide

Cat. No.: B11483935
M. Wt: 278.30 g/mol
InChI Key: BFECXLBLKNHVRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has a unique structure that combines an indole moiety with a phenyl group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide typically involves the reaction of indole derivatives with acylating agents. One common method is the acylation of 1H-indole-3-carboxylic acid with 2-methylphenyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and real-time monitoring can ensure high yield and purity of the product. Additionally, the purification process can be enhanced by employing techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the indole or phenyl group is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

2-(1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The indole moiety can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to changes in cell function and behavior. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-indol-3-yl)-N-phenylacetamide
  • 2-(1H-indol-3-yl)-N-(4-methylphenyl)-2-oxoacetamide
  • 2-(1H-indol-3-yl)-N-(2-chlorophenyl)-2-oxoacetamide

Uniqueness

2-(1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interaction with specific molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

2-(1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide

InChI

InChI=1S/C17H14N2O2/c1-11-6-2-4-8-14(11)19-17(21)16(20)13-10-18-15-9-5-3-7-12(13)15/h2-10,18H,1H3,(H,19,21)

InChI Key

BFECXLBLKNHVRI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)C2=CNC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.